molecular formula C6H8ClNO2 B8734697 N-(1-chloroethyl)-succinimide CAS No. 55943-86-7

N-(1-chloroethyl)-succinimide

Cat. No.: B8734697
CAS No.: 55943-86-7
M. Wt: 161.58 g/mol
InChI Key: VXJJFIUCQHAHGD-UHFFFAOYSA-N
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Description

N-(1-chloroethyl)-succinimide is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
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Properties

CAS No.

55943-86-7

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

1-(1-chloroethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C6H8ClNO2/c1-4(7)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3

InChI Key

VXJJFIUCQHAHGD-UHFFFAOYSA-N

Canonical SMILES

CC(N1C(=O)CCC1=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-vinylsuccinimide, 50.0 g (0.40 mole) is dissolved in 100 ml carbon tetrachloride, 5.20 g (0.020 mole) of stannic chloride is added and the mixture is stirred while saturating with hydrogen chloride gas for 6 hours at 20°-30° C. After 24 hours, the mixture is resaturated with hydrogen chloride gas for 1.5 hours. At the end of 48 hours, the solution is decanted and the gummy residue is washed with ten 100 ml portions of carbon tetrachloride. The combined extracts are slurried with 10 g of diatomaceous earth, filtered and the filtrate is concentrated under reduced pressure to approximately 400 ml. The N-(1-chloroethyl)-succinimide is filtered and dried at 20°-30° C. under reduced pressure to yield 38.4 g (59%) of white solid melting at 83.5°-84.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

N-vinylsuccinimide, 50.0 g. (0.40 mole) is dissolved in 1000 ml. carbon tetrachloride, 5.20 g. (0.020 mole) of stannic chloride is added and the mixture is stirred while saturating with hydrogen chloride for 6 hours at 20°-30° C. After 24 hours, the mixture is resaturated with hydrogen chloride for 1.5 hours. At the end of 48 hours, the solution is decanted and the gummy residue is washed with ten 100 ml. portions of carbon tetrachloride. The combined extracts are slurried with 10 g. of diatomaceous earth, filtered and the filtrate concentrated under reduced pressure to approximately 400 ml. The N-(1-chloroethyl)-succinimide is filtered and dried at 20°-30° C. under reduced pressure to yield 38.4 g. (59%) of white solid melting at 83.5°-84.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0.02 mol
Type
reactant
Reaction Step Two
[Compound]
Name
white solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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